1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a sulfanyl group attached to a 1-chloro-2-methylpropan-2-yl moiety
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-nitrobenzene with 1-chloro-2-methylpropan-2-thiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .
Industrial production methods may involve the direct chlorination of 4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for large-scale production of the compound with high yield and purity .
Analyse Chemischer Reaktionen
1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzene ring is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the chlorine atoms can participate in halogen bonding interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-(chloromethyl)benzene: This compound has a similar benzene ring structure but lacks the sulfanyl group, resulting in different chemical reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of the sulfanyl group imparts different electronic properties and reactivity to the compound.
1-Chloro-4-(2-chloropropan-2-yl)benzene:
The uniqueness of this compound lies in its combination of a sulfanyl group and a chlorinated benzene ring, which provides distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
43215-67-4 |
---|---|
Molekularformel |
C10H12Cl2S |
Molekulargewicht |
235.17 g/mol |
IUPAC-Name |
1-chloro-4-(1-chloro-2-methylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C10H12Cl2S/c1-10(2,7-11)13-9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
CLWQKRSRPPCTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.